molecular formula C16H19F3N2O3S B3017035 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide CAS No. 2034486-58-1

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide

Número de catálogo B3017035
Número CAS: 2034486-58-1
Peso molecular: 376.39
Clave InChI: DWFFJFXQRWSPDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SAR Development of Kappa Opioid Receptor Antagonists

The study presented in "SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2" explores the structure-activity relationship (SAR) of a series of benzamides that act as kappa opioid receptor antagonists. The research focuses on the modification of the N-substitution, which resulted in analogs with improved selectivity for the kappa opioid receptor over other opioid receptors and the hERG channel. One such analog, referred to as compound 12, demonstrated a kappa IC50 of 172 nM and showed significant selectivity when compared to the mu and delta opioid receptors. The study also investigated the effects of changes to the linker conformation, the identity of the linker, and modifications to the benzamide ring moiety .

Molecular Structure Analysis of Isomeric Compounds

In the paper titled "Relative configuration, absolute configuration and absolute structure of three isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones," the molecular structures of three isomeric compounds are analyzed. These compounds are characterized by their crystallization in different space groups, with the absolute configuration determined for one enantiomerically pure isomer. The study also describes the crystal structures, noting the presence of intramolecular hydrogen bonds and intermolecular interactions that contribute to the stability of the structures. The piperidinone rings in these compounds adopt chair conformations, and the N-benzyl substituents are positioned equatorially, which is relevant for understanding the conformational preferences of related compounds .

Synthesis Analysis

The synthesis of the compounds discussed in the papers involves complex organic reactions that lead to the formation of the 8-azabicyclo[3.2.1]octane core, which is a common structural feature in both studies. The synthesis likely includes steps such as cyclization, bromination, and the introduction of the benzyl group. The precise methods and conditions used for these syntheses are critical for achieving the desired selectivity and potency of the kappa opioid receptor antagonists .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are essential for the SAR development. The introduction of different substituents and modifications to the core structure can significantly alter the biological activity and receptor selectivity. The studies highlight the importance of these chemical reactions in optimizing the pharmacological profile of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and crystalline structure, are influenced by their molecular structure. The intramolecular and intermolecular interactions observed in the crystal structures can affect the compounds' behavior in biological systems and their interaction with the kappa opioid receptor. Understanding these properties is crucial for the development of effective and selective drug candidates .

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Organic Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide and related structures have been instrumental in advancing synthetic organic chemistry. For instance, research led by Hashimoto and Sumitomo (1984) on the cationic oligomerization of bicyclic oxalactams showcases the compound's role in generating oligomers through unique scission processes, highlighting its potential in polymer science (Hashimoto & Sumitomo, 1984). Similarly, Flynn et al. (1992) demonstrated the use of related structures in atom-transfer radical cyclizations, paving the way for novel annulation products essential for material science and drug development (Flynn et al., 1992).

Pharmacological Potential

The pharmacological landscape has been enriched by the exploration of this compound's derivatives, particularly in the realm of receptor studies and drug synthesis. The work of Hoshino et al. (1997) in synthesizing a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist showcases the compound's utility in developing drugs with precise receptor targets, offering insights into its therapeutic potential (Hoshino et al., 1997). Such research underscores the compound's versatility and its ability to contribute to novel therapeutic agents.

Catalysis and Green Chemistry

Studies also extend to the compound's role in catalysis and sustainable chemical processes. For example, research on copper(II)-catalyzed remote sulfonylation by Xia et al. (2016) illustrates the compound's application in creating environmentally friendly byproducts, marking a significant step towards greener synthetic methodologies (Xia et al., 2016). This aligns with the broader goal of reducing the environmental impact of chemical syntheses.

Direcciones Futuras

The future research in this field could involve developing new synthetic approaches to access such compounds and exploring their potential applications .

Propiedades

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3S/c1-25(23,24)21-13-6-7-14(21)9-12(8-13)20-15(22)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFFJFXQRWSPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.